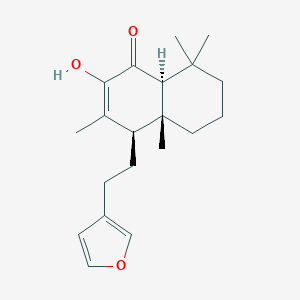
11,12-Dihydro-7-hydroxyhedychenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 11,12-Dihydro-7-hydroxyhedychenone is a complex organic molecule with a unique structure. It features a furan ring, a hydroxy group, and a tetrahydro-naphthalene core, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through multi-step organic reactions. One common method involves the use of palladium-catalyzed one-pot multi-component reactions. This process typically includes the carbonylation of aryl iodides, followed by the intramolecular condensation of the α-hydroxyl enone intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its hydroxy group and furan ring make it a potential candidate for enzyme inhibition studies.
Medicine
In medicine, this compound may have potential as a lead compound for drug development. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets.
類似化合物との比較
Similar Compounds
- 11,12-Dihydro-7-hydroxyhedychenone
- (4R,4Ar,8aS)-4-[2-(furan-2-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one
- (4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-ol
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups and stereochemistry. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
生物活性
11,12-Dihydro-7-hydroxyhedychenone is a natural compound derived from the Hedychium species, particularly Hedychium coronarium and Hedychium spicatum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential antidiabetic properties.
Chemical Structure
The chemical formula of this compound is C20H28O3, and it features a complex labdane diterpene structure. The unique arrangement of its functional groups contributes to its biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study highlighted that among various phytochemicals extracted from Hedychium spicatum, this compound demonstrated the highest antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
Antidiabetic Properties
In silico studies have shown that this compound has a strong binding affinity to aldose reductase, an enzyme involved in diabetic complications. The molecular docking studies revealed a docking score of -147.32, indicating its potential as a therapeutic agent in managing diabetes . The compound's ability to inhibit aldose reductase suggests it could help prevent or treat diabetic complications such as nephropathy.
Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory effects. Extracts containing this compound have been used traditionally for their anti-inflammatory properties in various herbal medicines . The mechanism of action may involve the modulation of inflammatory cytokines and pathways.
Study on Hedychium Species
A comprehensive review examined the phytoconstituents of Hedychium species and their pharmacological effects. It was found that compounds like this compound contribute to the overall therapeutic profile of these plants, particularly in treating inflammation and oxidative stress-related conditions .
Molecular Docking Analysis
A recent study performed molecular docking analyses to evaluate the interaction of this compound with various target proteins. The results indicated multiple hydrogen bonds with key amino acids in aldose reductase, supporting its potential as a drug candidate for diabetes management .
Data Tables
特性
IUPAC Name |
(4R,4aR,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,15,18,21H,5-7,9-10H2,1-4H3/t15-,18-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDNWMSVYWFLTF-ZAAXVRCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2C(CCCC2(C1CCC3=COC=C3)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)[C@@H]2[C@@]([C@H]1CCC3=COC=C3)(CCCC2(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














